molecular formula C24H23ClN8O3 B11546741 N-[4-(benzylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]-N'-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methyl}imidoformamide

N-[4-(benzylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]-N'-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methyl}imidoformamide

Cat. No.: B11546741
M. Wt: 506.9 g/mol
InChI Key: ADEZJZWTQULCAH-UHFFFAOYSA-N
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Description

(E)-N-[4-(BENZYLAMINO)-6-(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]-N’-{[5-(2-CHLORO-4-NITROPHENYL)FURAN-2-YL]METHYL}METHANIMIDAMIDE is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring, a benzylamino group, a dimethylamino group, and a furan ring substituted with a chloronitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[4-(BENZYLAMINO)-6-(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]-N’-{[5-(2-CHLORO-4-NITROPHENYL)FURAN-2-YL]METHYL}METHANIMIDAMIDE typically involves multiple steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of Benzylamino and Dimethylamino Groups: These groups can be introduced via nucleophilic substitution reactions using benzylamine and dimethylamine as nucleophiles.

    Attachment of the Furan Ring: The furan ring can be attached through a coupling reaction with the triazine derivative.

    Substitution with Chloronitrophenyl Group: The final step involves the substitution of the furan ring with the chloronitrophenyl group under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[4-(BENZYLAMINO)-6-(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]-N’-{[5-(2-CHLORO-4-NITROPHENYL)FURAN-2-YL]METHYL}METHANIMIDAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.

Scientific Research Applications

(E)-N-[4-(BENZYLAMINO)-6-(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]-N’-{[5-(2-CHLORO-4-NITROPHENYL)FURAN-2-YL]METHYL}METHANIMIDAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes and receptors.

    Materials Science: It can be used in the synthesis of advanced materials with specific properties, such as conductivity and stability.

    Chemical Research: The compound serves as a valuable intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of (E)-N-[4-(BENZYLAMINO)-6-(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]-N’-{[5-(2-CHLORO-4-NITROPHENYL)FURAN-2-YL]METHYL}METHANIMIDAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to specific biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • **(E)-N-[4-(AMINO)-6-(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]-N’-{[5-(2-CHLORO-4-NITROPHENYL)FURAN-2-YL]METHYL}METHANIMIDAMIDE
  • **(E)-N-[4-(BENZYLAMINO)-6-(METHYLAMINO)-1,3,5-TRIAZIN-2-YL]-N’-{[5-(2-CHLORO-4-NITROPHENYL)FURAN-2-YL]METHYL}METHANIMIDAMIDE

Uniqueness

The uniqueness of (E)-N-[4-(BENZYLAMINO)-6-(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]-N’-{[5-(2-CHLORO-4-NITROPHENYL)FURAN-2-YL]METHYL}METHANIMIDAMIDE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C24H23ClN8O3

Molecular Weight

506.9 g/mol

IUPAC Name

N-[4-(benzylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]-N'-[[5-(2-chloro-4-nitrophenyl)furan-2-yl]methyl]methanimidamide

InChI

InChI=1S/C24H23ClN8O3/c1-32(2)24-30-22(27-13-16-6-4-3-5-7-16)29-23(31-24)28-15-26-14-18-9-11-21(36-18)19-10-8-17(33(34)35)12-20(19)25/h3-12,15H,13-14H2,1-2H3,(H2,26,27,28,29,30,31)

InChI Key

ADEZJZWTQULCAH-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=NC(=N1)NC=NCC2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl)NCC4=CC=CC=C4

Origin of Product

United States

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